5-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of 2-furanilides. These compounds are characterized by a furan ring substituted at the 2-position with an anilide group. The presence of a bromine atom and a tetrazole ring in its structure makes it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of N-bromosuccinimide (NBS) as the brominating agent and azide salts for the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Azide Salts: Used for the formation of the tetrazole ring.
Triethyl Phosphite: Used in phosphonation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The bromine atom and furan ring contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another 2-furanilide with similar structural features.
4-(1H-Tetrazol-5-yl)benzoic acid: Contains a tetrazole ring and is used in similar applications.
Uniqueness
5-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is unique due to the combination of a bromine atom, a tetrazole ring, and a furan ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H8BrN5O2 |
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Molecular Weight |
334.13 g/mol |
IUPAC Name |
5-bromo-N-[4-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H8BrN5O2/c13-11-6-5-10(20-11)12(19)15-8-1-3-9(4-2-8)18-7-14-16-17-18/h1-7H,(H,15,19) |
InChI Key |
NWHMXHFMUOAFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)N3C=NN=N3 |
Origin of Product |
United States |
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